Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
Description
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-7-5-10(2,3)6-11(7)8(14-11)9(12)13-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
ZFBIPWSGRGJJGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC12C(O2)C(=O)OC)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves:
- Formation of the oxaspiro[2.4]heptane core via intramolecular cyclization.
- Introduction of the 4,6,6-trimethyl substitution pattern on the cyclohexane ring.
- Installation of the methyl ester functionality at the 2-position.
The key challenge is the stereoselective construction of the spirocyclic oxetane ring fused to a substituted cyclohexane.
Preparation of the Oxaspiro Core
A common approach to synthesize oxaspiro compounds involves:
- Starting from a suitable cyclohexanone or cyclohexene derivative bearing methyl substituents at the 4 and 6 positions.
- Generation of an epoxide or oxetane ring through intramolecular nucleophilic substitution or ring-closing reactions.
For example, an allylic alcohol intermediate can be epoxidized stereoselectively using titanium(IV) isopropoxide and tert-butyl hydroperoxide, resulting in an epoxide intermediate that can be transformed into the oxaspiro structure under acidic or basic conditions.
Specific Synthetic Route Example
From the detailed synthesis of related oxaspiro compounds and analogues, a representative synthetic sequence includes:
This sequence highlights the use of key intermediates like ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate and epoxidation steps to build the oxaspiro framework.
Alternative Methods and General Procedures
Other general procedures for oxaspiro compounds include:
Halomethylation and Cyclization: Introduction of an iodomethyl group followed by intramolecular cyclization to form the oxaspiro ring. For example, 6-(iodomethyl)-5-oxaspiro[2.4]heptane derivatives are prepared via halogenation and subsequent ring closure.
Base-Mediated Cyclization: Using strong bases such as potassium tert-butoxide in tert-butanol to promote conjugate addition, aldol condensation, lactonization, and decarboxylation steps, which can yield spirocyclic carboxylates with high selectivity.
Analytical Data and Reaction Monitoring
The successful preparation of this compound and its intermediates is confirmed by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra show characteristic signals for methyl groups, oxetane ring protons, and ester functionalities.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.
- Chromatography: Silica gel flash chromatography is used for purification, with eluent systems typically involving ethyl acetate and hexane mixtures.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts, depending on the specific reaction.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate with analogous spirocyclic esters, highlighting differences in substituents, molecular properties, and applications.
Key Observations:
Substituent Effects: Steric Hindrance: The target compound’s 4,6,6-trimethyl configuration introduces significant steric bulk, which may reduce reactivity at the spiro carbon compared to less substituted analogs like Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate .
Functional Group Variations :
- The presence of a ketone in Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate alters electronic properties, making it more polar and reactive toward nucleophilic attack.
Synthetic Accessibility :
- Compounds with fewer substituents (e.g., ) are likely easier to synthesize due to reduced steric challenges. However, the target compound’s complex substitution pattern may require advanced strategies, such as directed C–H activation or ring-closing metathesis.
Pharmaceutical Relevance: Spirocyclic esters are valued in medicinal chemistry for their conformational rigidity, which can improve target binding specificity.
Biological Activity
Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (often referred to as Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate) is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 198.26 g/mol. It is characterized by a bicyclic structure where two rings share a single atom, contributing to its unique reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies have shown its effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
Table 1: Antimicrobial Activity Overview
| Pathogen Type | Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Bacteria | Staphylococcus aureus | 15 | |
| Bacteria | Escherichia coli | 12 | |
| Fungi | Candida albicans | 14 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties . In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity could make it a candidate for treating inflammatory diseases.
Case Study: Inhibition of Cytokines
A study conducted on human cell lines demonstrated that treatment with this compound resulted in a significant decrease in the levels of TNF-alpha and IL-6, markers commonly associated with inflammation.
The biological activity of this compound is believed to involve its interaction with specific enzymes or receptors within biological systems.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity affecting cellular signaling pathways.
Applications in Drug Development
Given its promising biological activities, this compound is being explored as a precursor in the synthesis of novel pharmaceuticals aimed at treating infections and inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
